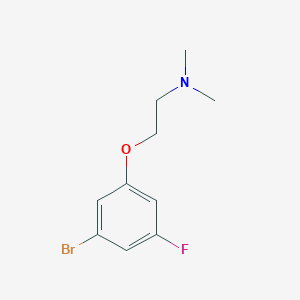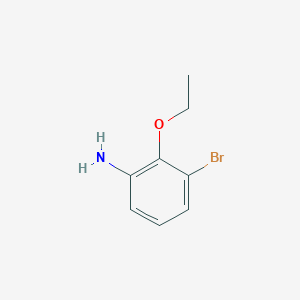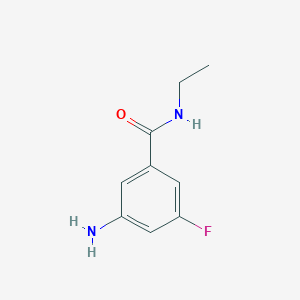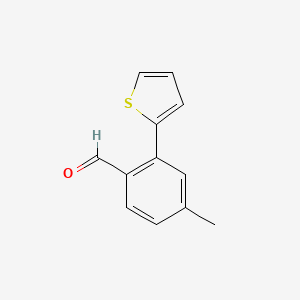![molecular formula C7H8N4 B1406118 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine CAS No. 1368194-74-4](/img/structure/B1406118.png)
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine
Vue d'ensemble
Description
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a part of the pyrrolopyrimidine class of compounds, which have shown pronounced cytotoxic activity . It has been used in the synthesis of various derivatives with potential antiviral activity against viruses like Zika .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and its derivatives often involves methylation and reaction with appropriate amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been methylated with methyl iodide and reacted with an amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is characterized by a pyrrolopyrimidine core . This core structure can be modified with various substituents to create a wide range of derivatives with different properties .Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The different substituents on the molecule can significantly affect its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can vary depending on its specific structure and substituents . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C .Applications De Recherche Scientifique
Rheumatoid Arthritis Treatment
The compound has been used in the development of novel derivatives as potent, selective, and reversible inhibitors of Bruton’s tyrosine kinase (BTK), which is a promising target for the treatment of rheumatoid arthritis .
Nitric Oxide Production Inhibition
Studies have indicated that derivatives of this compound can inhibit nitric oxide production without affecting cell viability, which is significant in various inflammatory and autoimmune conditions .
Pharmacophore Optimization
Using QSARINS software, researchers have explored the optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity, enhancing the pharmacophore model for better therapeutic outcomes .
Antiviral Activity
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a structural feature that elicits antiviral activity, with potential applications in treating viruses like Zika .
Cancer Research
The overexpression of p21-activated kinase 4 (PAK4) is associated with various cancers, and derivatives of this compound have been investigated as competitive inhibitors of PAK4 at the molecular level .
Mécanisme D'action
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine protein kinases and is closely associated with cancer . It plays a key role in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine acts as a competitive inhibitor of PAK4 . The compound’s interaction with PAK4 and the resulting changes were investigated at the molecular level using molecular dynamics simulations and binding free energy calculations . The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The compound affects the signaling pathways mediated by PAK4 . PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
The compound’s action results in the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . The compound’s inhibitory effect on PAK4 could potentially be leveraged for the treatment of cancers where PAK4 is overexpressed .
Safety and Hazards
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXACNBYZONFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)


![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
